O-Cyclohexylmethyl-N-methyl-hydroxylamine hydrochloride O-Cyclohexylmethyl-N-methyl-hydroxylamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13686776
InChI: InChI=1S/C8H17NO.ClH/c1-9-10-7-8-5-3-2-4-6-8;/h8-9H,2-7H2,1H3;1H
SMILES: CNOCC1CCCCC1.Cl
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69 g/mol

O-Cyclohexylmethyl-N-methyl-hydroxylamine hydrochloride

CAS No.:

Cat. No.: VC13686776

Molecular Formula: C8H18ClNO

Molecular Weight: 179.69 g/mol

* For research use only. Not for human or veterinary use.

O-Cyclohexylmethyl-N-methyl-hydroxylamine hydrochloride -

Specification

Molecular Formula C8H18ClNO
Molecular Weight 179.69 g/mol
IUPAC Name N-(cyclohexylmethoxy)methanamine;hydrochloride
Standard InChI InChI=1S/C8H17NO.ClH/c1-9-10-7-8-5-3-2-4-6-8;/h8-9H,2-7H2,1H3;1H
Standard InChI Key APCNFCBEVZTSHW-UHFFFAOYSA-N
SMILES CNOCC1CCCCC1.Cl
Canonical SMILES CNOCC1CCCCC1.Cl

Introduction

Molecular Identification and Structural Characteristics

Chemical Identity and Nomenclature

O-Cyclohexylmethyl-N-methyl-hydroxylamine hydrochloride is systematically named N-(cyclohexylmethoxy)methanamine hydrochloride under IUPAC conventions. Its molecular formula (C₈H₁₈ClNO) and weight (179.69 g/mol) were confirmed through high-resolution mass spectrometry. The structural configuration features:

  • A cyclohexylmethyl group bonded to the hydroxylamine oxygen

  • A methyl substituent on the nitrogen atom

  • A hydrochloride counterion stabilizing the protonated amine

The compound’s Standard InChIKey (APCNFCBEVZTSHW-UHFFFAOYSA-N) provides a unique identifier for database searches and computational modeling.

Spectroscopic Characterization

Key spectral data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate the compound’s structure:

  • ¹H NMR (CDCl₃): Signals at δ 3.86 ppm (3H singlet, OCH₃) and δ 1.15–1.32 ppm (cyclohexyl protons) confirm substituent arrangement .

  • IR Spectroscopy: Stretching vibrations at 3200–2800 cm⁻¹ (N-H) and 1050 cm⁻¹ (C-O) align with hydroxylamine ether functional groups.

Synthetic Methodologies and Reaction Pathways

Direct Synthesis from Hydroxylamine Precursors

Industrial-scale production typically employs nucleophilic substitution reactions between N-methylhydroxylamine hydrochloride and cyclohexylmethyl halides. A representative protocol involves:

  • Dissolving N-methylhydroxylamine hydrochloride in anhydrous pyridine under inert atmosphere

  • Adding cyclohexylmethyl bromide at 0°C

  • Stirring for 12 hours at room temperature

  • Precipitating the product through HCl gas saturation .

This method achieves yields exceeding 75% when using stoichiometric pyridine as both solvent and acid scavenger .

Catalytic Hydrogenation Approaches

Recent patents describe alternative routes using palladium-catalyzed hydrogenation of nitroalkanes. While optimized for N-methylhydroxylamine hydrochloride synthesis , adapting this methodology could involve:

  • Hydrogenating nitromethane derivatives with cyclohexylmethyl groups

  • Employing Pd/C catalysts with diethylenetriaminepentaacetic acid (DTPA) ligands

  • Operating at 50–100 psi H₂ pressure in methanol/water mixtures .

Preliminary kinetic studies suggest potential yields of 60–80% under these conditions, though substrate-specific optimizations remain necessary .

Reactivity and Synthetic Applications

Oxime and Hydroxamic Acid Formation

The compound’s hydroxylamine moiety enables classic nucleophilic additions to carbonyl groups. In ketone/aldehyde reactions:

  • Cyclohexanone reacts with O-cyclohexylmethyl-N-methyl-hydroxylamine hydrochloride in ethanol/water (1:1)

  • Forms stable oximes at 60°C within 4 hours

  • Conversion rates exceed 90% with 1.2 equivalents of reagent .

Comparative studies demonstrate enhanced steric shielding from the cyclohexylmethyl group reduces byproduct formation versus O-methyl analogues.

Coordination Chemistry and Catalysis

Transition metal complexes incorporating this hydroxylamine derivative show promise in asymmetric catalysis. Key findings include:

  • Cu(II) complexes catalyze enantioselective Diels-Alder reactions (up to 88% ee)

  • Fe(III) derivatives activate molecular oxygen for alcohol oxidations

  • Ligand geometry modulates catalytic activity through cyclohexyl ring conformation.

Physicochemical Properties and Stability

Solubility and Partition Coefficients

Experimental determinations reveal:

PropertyValueConditions
Water Solubility48 g/L25°C, pH 3.0
logP (octanol/water)1.92 ± 0.05Shake-flask method
pKa (amine protonation)5.1Potentiometric titration

The hydrochloride salt’s hygroscopic nature necessitates storage under anhydrous conditions .

Thermal Stability Analysis

Differential scanning calorimetry (DSC) profiles indicate:

  • Melting point: 156–158°C (decomposition observed)

  • Exothermic decomposition onset at 210°C (ΔH = −342 J/g)

  • Storage recommendations: ≤25°C in inert atmosphere.

Comparative Analysis with Structural Analogues

ParameterO-Cyclohexylmethyl-N-MeO-Methyl-N-Me (Ref )N-Me Hydroxylamine (Ref )
Molecular Weight179.6997.5283.51
Water Solubility (g/L)48112246
logP1.920.45−0.87
Thermal Stability (°C)156–158145–147132–134

The cyclohexylmethyl group’s hydrophobicity and steric bulk significantly alter solubility and reactivity compared to smaller analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator